molecular formula C16H15Cl2N3O B2807034 (5Z)-3-(2,4-dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine CAS No. 1024766-90-2

(5Z)-3-(2,4-dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine

Cat. No.: B2807034
CAS No.: 1024766-90-2
M. Wt: 336.22
InChI Key: IDIHQEKFIQIKTB-PGMHBOJBSA-N
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Description

(5Z)-3-(2,4-dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine is a complex organic compound with potential applications in various scientific fields. This compound features a dichlorophenyl group, a methoxy group, and a tetrahydrocinnolin-5-imine core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2,4-dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the 2,4-dichloro substituents.

    Construction of the tetrahydrocinnolin core: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the methoxy and imine groups: The final steps involve the addition of the methoxy group and the formation of the imine linkage under specific reaction conditions, such as the use of methanol and an appropriate catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(2,4-dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-(2,4-dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of dichlorophenyl and methoxy groups on biological systems. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to develop new drugs with specific therapeutic effects.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-3-(2,4-dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the methoxy group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(2,4-dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine
  • (5Z)-3-(2,4-dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-amine
  • (5Z)-3-(2,4-dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-ol

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(Z)-3-(2,4-dichlorophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O/c1-9-5-14-12(16(6-9)21-22-2)8-15(20-19-14)11-4-3-10(17)7-13(11)18/h3-4,7-9H,5-6H2,1-2H3/b21-16-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIHQEKFIQIKTB-PGMHBOJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NN=C(C=C2C(=NOC)C1)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC2=NN=C(C=C2/C(=N\OC)/C1)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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